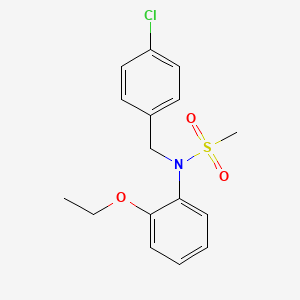
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is a chemical compound with the molecular formula C13H28O4SSi. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a triethylsilyl group attached to a sulfonate ester, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate typically involves the reaction of 2,4-dimethyl-3-oxopentane-2-sulfonic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the triethylsilyl group.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonate esters, sulfides, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate exerts its effects involves the formation of stable intermediates during chemical reactions. The triethylsilyl group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The sulfonate ester moiety can participate in various nucleophilic and electrophilic reactions, facilitating the synthesis of diverse chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triisopropylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate: Contains a triisopropylsilyl group, offering different steric and electronic properties.
Uniqueness
Triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group provides sufficient bulk to protect sensitive functional groups while still being easily removable under mild conditions. This makes it a valuable reagent in synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection steps are crucial.
Eigenschaften
CAS-Nummer |
89056-09-7 |
|---|---|
Molekularformel |
C13H28O4SSi |
Molekulargewicht |
308.51 g/mol |
IUPAC-Name |
triethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate |
InChI |
InChI=1S/C13H28O4SSi/c1-8-19(9-2,10-3)17-18(15,16)13(6,7)12(14)11(4)5/h11H,8-10H2,1-7H3 |
InChI-Schlüssel |
KPAPBVDVSJEABH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OS(=O)(=O)C(C)(C)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)




![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
